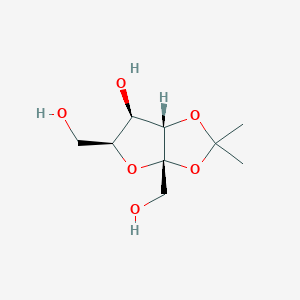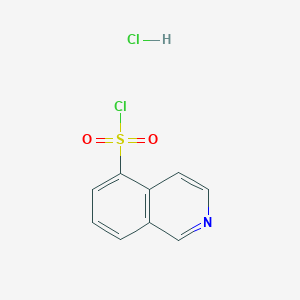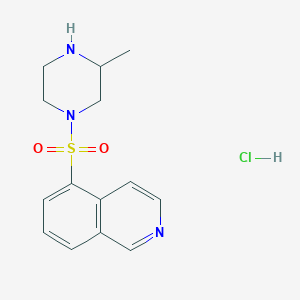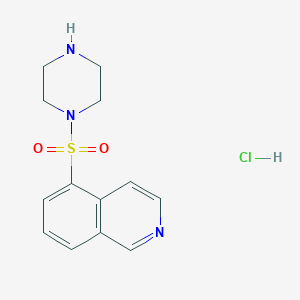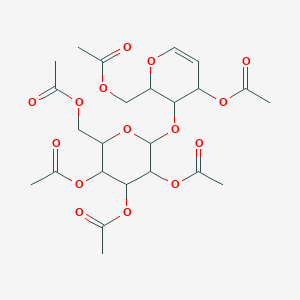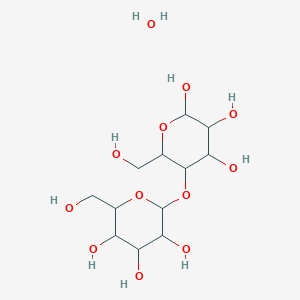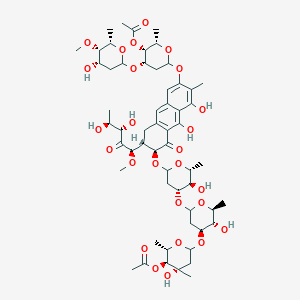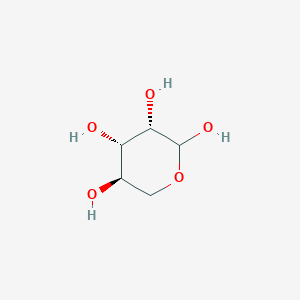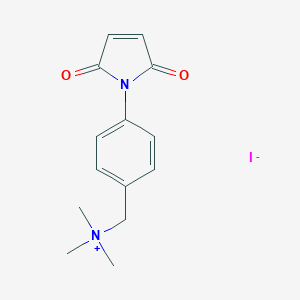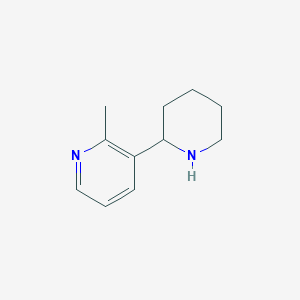
2-Methyl-3-(2-piperidinyl)pyridine
概要
説明
2-Methyl-3-(2-piperidinyl)pyridine, also known as MPP or MPTP, is a synthetic compound that has been widely used in scientific research. MPP was initially developed as a herbicide, but it was later discovered to have toxic effects on the nervous system. MPP is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans. Despite its toxicity, MPP has been extensively studied as a tool to investigate the pathogenesis of Parkinson's disease.
作用機序
2-Methyl-3-(2-piperidinyl)pyridine is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, 2-Methyl-3-(2-piperidinyl)pyridine is oxidized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (2-Methyl-3-(2-piperidinyl)pyridine+), which is highly toxic to the neuron. 2-Methyl-3-(2-piperidinyl)pyridine+ accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The resulting energy depletion and oxidative damage lead to the degeneration of the dopaminergic neuron.
生化学的および生理学的効果
2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of Parkinson's disease-like symptoms. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is characterized by the loss of dopaminergic neurons, the formation of Lewy bodies, and the depletion of dopamine in the striatum. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity also leads to the activation of microglia and the release of pro-inflammatory cytokines, which contribute to the neuroinflammatory response.
実験室実験の利点と制限
2-Methyl-3-(2-piperidinyl)pyridine has several advantages as a tool for investigating the pathogenesis of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, mimicking the selective degeneration of these neurons in Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is dose-dependent and can be modulated by various factors, such as age, gender, and genetic background. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity can also be attenuated by various interventions, such as antioxidants, anti-inflammatory agents, and neuroprotective agents.
However, there are also limitations to the use of 2-Methyl-3-(2-piperidinyl)pyridine in laboratory experiments. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is acute and does not fully replicate the chronic and progressive nature of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is also limited to dopaminergic neurons and does not replicate the non-dopaminergic features of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is also species-dependent, with some species being more susceptible to 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity than others.
将来の方向性
There are several future directions for research on 2-Methyl-3-(2-piperidinyl)pyridine and Parkinson's disease. One direction is to investigate the role of non-dopaminergic systems in the pathogenesis of Parkinson's disease, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study the selective vulnerability of dopaminergic neurons. Another direction is to investigate the role of genetic and environmental factors in modulating 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study gene-environment interactions. Another direction is to investigate the potential of 2-Methyl-3-(2-piperidinyl)pyridine as a therapeutic tool for Parkinson's disease, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study the mechanisms underlying neuroprotection. Finally, another direction is to develop new neurotoxins that selectively target non-dopaminergic systems, using 2-Methyl-3-(2-piperidinyl)pyridine as a template for the design of new compounds.
科学的研究の応用
2-Methyl-3-(2-piperidinyl)pyridine has been widely used in scientific research to investigate the pathogenesis of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of Parkinson's disease-like symptoms. 2-Methyl-3-(2-piperidinyl)pyridine has been used to develop animal models of Parkinson's disease, which have been instrumental in understanding the mechanisms underlying the disease. 2-Methyl-3-(2-piperidinyl)pyridine has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in the pathogenesis of Parkinson's disease.
特性
CAS番号 |
2055-12-1 |
|---|---|
製品名 |
2-Methyl-3-(2-piperidinyl)pyridine |
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
2-methyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3 |
InChIキー |
WHAIHNKQZOMXJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
正規SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
その他のCAS番号 |
69567-20-0 |
同義語 |
1-Methyl-anabasine; 3-(1-Methyl-2-piperidinyl)-pyridine; 1-Methyl-2-(3’-pyridyl)piperidine; 1-Methylanabasine; N’-Methylanabasine; N’-Methylanabasine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)
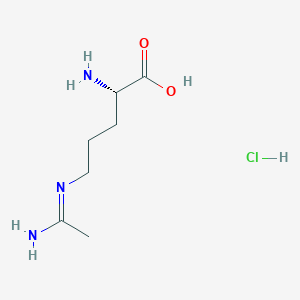
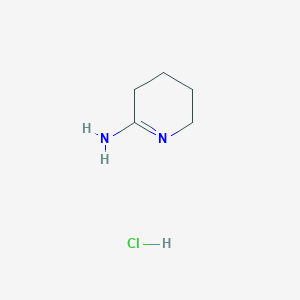
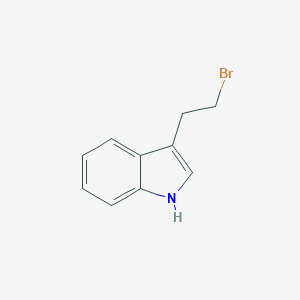
![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)
